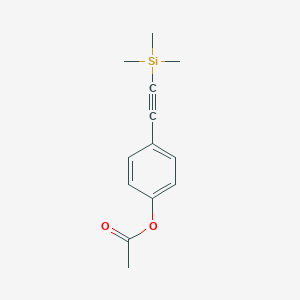
4-((Trimethylsilyl)ethynyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Trimethylsilyl)ethynyl)phenyl acetate, commonly known as TMS-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-PEA is a derivative of phenylacetylene and is often used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
TMS-PEA has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. TMS-PEA is often used as a reagent in organic synthesis due to its ability to undergo various reactions, such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. In materials science, TMS-PEA has been used to synthesize various polymers and dendrimers. In medicinal chemistry, TMS-PEA has been studied for its potential as an anti-cancer agent and as a ligand for G-protein-coupled receptors.
Mecanismo De Acción
The mechanism of action of TMS-PEA is not fully understood. However, studies have suggested that TMS-PEA may act as a ligand for G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that TMS-PEA has various biochemical and physiological effects. TMS-PEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. TMS-PEA has also been shown to modulate the activity of G-protein-coupled receptors, which may have implications for the treatment of various diseases such as diabetes, obesity, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-PEA has several advantages for lab experiments. TMS-PEA is a stable compound that can be easily synthesized in large quantities. TMS-PEA is also a versatile reagent that can undergo various reactions. However, TMS-PEA has some limitations for lab experiments. TMS-PEA is a toxic compound that requires special handling and disposal procedures. TMS-PEA is also a relatively expensive reagent compared to other commonly used reagents.
Direcciones Futuras
There are several future directions for research on TMS-PEA. One area of research is the development of new synthetic methods for TMS-PEA and its derivatives. Another area of research is the investigation of the potential of TMS-PEA as an anti-cancer agent and as a ligand for G-protein-coupled receptors. Additionally, the development of new applications for TMS-PEA in materials science and organic synthesis is an area of interest for future research.
Métodos De Síntesis
TMS-PEA can be synthesized by the reaction of 4-iodophenyl acetate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction results in the formation of TMS-PEA as a white solid with a high yield.
Propiedades
Número CAS |
165825-13-8 |
|---|---|
Nombre del producto |
4-((Trimethylsilyl)ethynyl)phenyl acetate |
Fórmula molecular |
C13H16O2Si |
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
[4-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
Clave InChI |
WZOGBZMIHYFETA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



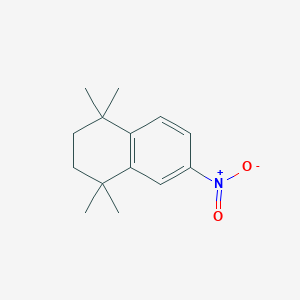
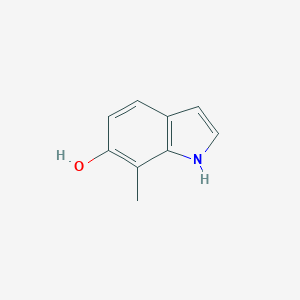
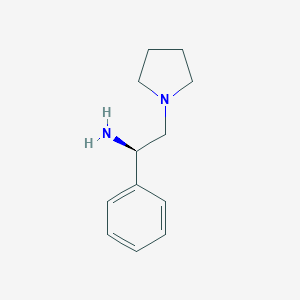
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
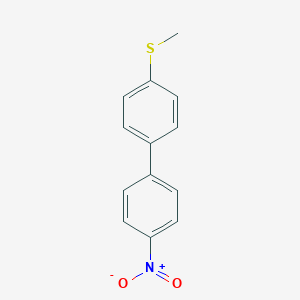
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
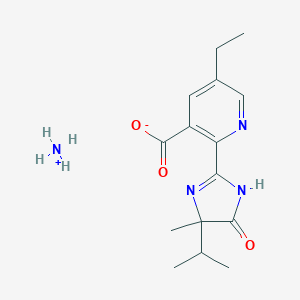
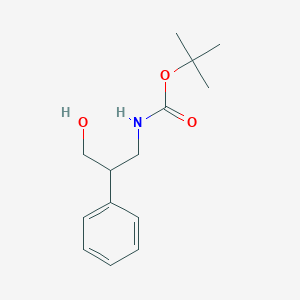
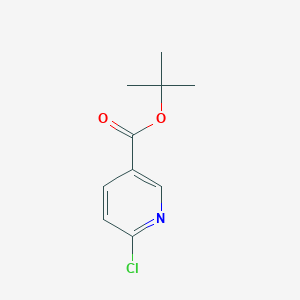
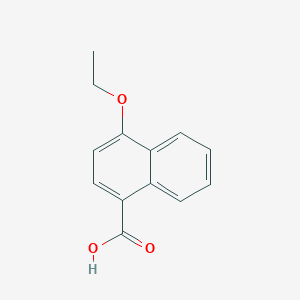
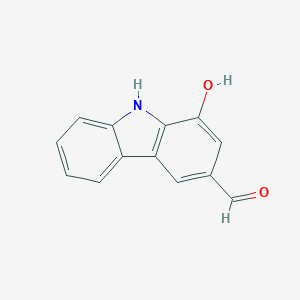
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
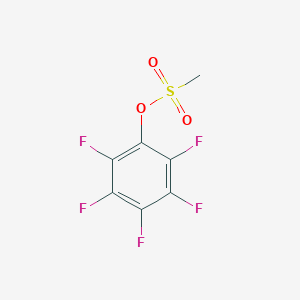
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)